3-bromo-9H-fluorene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJDBOFDNCZGSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 3 Bromo 9h Fluorene
C(sp³)–H Functionalization at the 9-Position of 9H-Fluorene Derivatives
Metallaphotoredox Catalysis for Multicomponent Coupling
Metallaphotoredox catalysis, a synergistic combination of photoredox and transition metal catalysis, has emerged as a powerful platform for constructing complex molecular architectures under mild conditions researchgate.netrsc.orgnih.gov. Aryl halides, including polycyclic aryl bromides, serve as crucial coupling partners in these transformations researchgate.netresearchgate.net. Research indicates that 3-bromo-9H-fluorene is a competent coupling partner in such systems researchgate.netresearchgate.net. These reactions typically involve the formation of new carbon-carbon or carbon-heteroatom bonds through the assembly of multiple starting materials in a single step, often proceeding via radical intermediates. While specific multicomponent coupling reactions involving this compound are detailed in specialized literature, its participation as an aryl bromide substrate in these advanced catalytic systems is well-established researchgate.netresearchgate.net.
Electrophilic Substitution Reactions on the Fluorene (B118485) Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic systems. While fluorene itself typically undergoes electrophilic substitution on its aromatic rings, often at the 2- and 7-positions, specific detailed studies on electrophilic substitution reactions directly targeting the fluorene core of This compound were not prominently found in the reviewed literature. The presence of the bromine atom at the 3-position is expected to influence the regioselectivity and reactivity of any subsequent electrophilic attack on the aromatic rings due to its electronic and steric effects. Further investigation into specific electrophiles and reaction conditions would be required to elucidate the precise outcomes of EAS on this substituted fluorene.
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom in This compound is susceptible to nucleophilic substitution, a versatile reaction for introducing a wide array of functional groups. This pathway allows for the replacement of the bromine atom with various nucleophiles, leading to diverse derivatives. Common nucleophiles employed in such transformations include alkoxides, amines, and thiols, typically reacting in polar aprotic solvents smolecule.comsmolecule.com.
Table 3.4.1: Representative Nucleophilic Substitution Reactions of this compound
| Nucleophile Type | Example Nucleophile | Reaction Conditions (General) | Resulting Functional Group |
| Alkoxide | Sodium methoxide | Polar aprotic solvent, heat | Methoxy group (-OCH₃) |
| Amine | Aniline | Polar aprotic solvent, base | Amino group (-NHAr) |
| Thiol | Sodium thiophenoxide | Polar aprotic solvent | Thioether group (-SAr) |
These reactions enable the synthesis of 3-substituted fluorene derivatives with tailored electronic and physical properties, crucial for applications in materials science and organic electronics.
Reactions of the 9-Fluorenyl Anion (C9-Functionalization)
The methylene (B1212753) group at the 9-position of fluorene is characterized by its acidity, allowing for facile deprotonation to form a nucleophilic fluorenyl anion. This anion can then participate in various carbon-carbon bond-forming reactions, leading to functionalization at the C9 position.
Alkylation and Arylation of the 9-Position
The C9 position of fluorene derivatives can be readily alkylated or arylated. Conventionally, this involves reacting fluorene or its derivatives with alkyl halides in the presence of strong bases researchgate.net. More modern approaches utilize catalytic systems, such as those employing transition metals like Nickel, Ruthenium, or Manganese, which can activate alcohols as alkylating agents via borrowing hydrogen mechanisms researchgate.netacs.orgrsc.orgresearchgate.net. These catalytic methods offer advantages in terms of atom economy and the use of less hazardous reagents. While these studies often focus on unsubstituted fluorene or other halogenated fluorenes, the principles are applicable to This compound , with the bromine substituent potentially influencing reactivity or requiring specific catalytic conditions for optimal yields.
Table 3.5.1.1: Catalytic Methods for C9-Alkylation of Fluorene Derivatives
| Alkylating Agent | Catalyst System | Typical Yield Range | Notes |
| Alkyl Halides | Strong Base (e.g., NaH, LDA) | Moderate to High | Traditional method; requires stoichiometric base. |
| Alcohols | Ru-catalyst ([Ru(p-cymene)Cl₂]₂) | 50–92% | Borrowing hydrogen strategy; uses alcohols as greener alkylating agents. |
| Alcohols | Ni-catalyst (ligand-assisted) | Moderate to High | Utilizes cheap alcohols; chemoselective. |
| Alcohols | Mn-catalyst | Moderate to Good | Selective C-alkylation and olefination; uses alcohols. |
Reactions with Grignard Reagents and Other Organometallic Compounds
A common strategy for functionalizing aryl bromides like This compound involves their conversion into organometallic species, most notably Grignard reagents, followed by reaction with various electrophiles smolecule.comd-nb.infouni-muenchen.de. The formation of the Grignard reagent typically involves the reaction of this compound with magnesium metal in an ethereal solvent. Alternatively, lithium-halogen exchange followed by transmetalation with magnesium salts can also be employed d-nb.infouni-muenchen.deunibe.ch.
Once the Grignard reagent of this compound is formed, it can react with a wide range of electrophiles, including aldehydes, ketones, esters, and other organometallic compounds, to form new carbon-carbon bonds. This pathway is crucial for extending the carbon skeleton and introducing diverse functionalities.
Table 3.5.2.1: Reactions of this compound via Grignard Reagent Formation
| Organometallic Reagent (from this compound) | Electrophile | Product Type |
| 3-Fluorenylmagnesium bromide | Aldehyde | Secondary alcohol |
| 3-Fluorenylmagnesium bromide | Ketone | Tertiary alcohol |
| 3-Fluorenylmagnesium bromide | Ester | Ketone (after one equivalent) or tertiary alcohol (after two equivalents) |
| 3-Fluorenylmagnesium bromide | Carbon dioxide (CO₂) | Carboxylic acid |
These reactions allow for the introduction of substituents at the 3-position of the fluorene core, creating a diverse library of functionalized fluorene derivatives.
List of Compounds Mentioned:
this compound
Fluorene
Grignard reagents
Organometallic compounds
Alkyl halides
Alcohols
Amines
Alkoxides
Thiols
2-bromo-9,9-dimethyl-9H-fluorene
3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol)
2-bromo-9,9-dibutyl-9H-fluorene
2-bromo-9,9-dihexyl-9H-fluorene
9-(bromomethyl)-9H-fluorene
2,7-dibromo-9H-fluorene
3-bromophenanthrene (B1266452)
3-bromo-4-fluorobenzoyl bromide
3-bromo-4-fluorobenzoic acid
9H-fluoren-9-one
2,7-dibromo-9-hydroxy-9H-fluoren-9-ol
Advanced Spectroscopic and Computational Characterization of 3 Bromo 9h Fluorene and Its Derivatives
Computational Chemistry Methodologies
Computational chemistry plays a pivotal role in predicting and understanding the behavior of molecules. By employing theoretical frameworks, researchers can explore properties that are often challenging or time-consuming to obtain experimentally. For 3-bromo-9H-fluorene and its derivatives, these methods provide a detailed understanding of their electronic structure, optical absorption, molecular recognition, and charge transport behavior, crucial for their application in areas such as organic electronics and materials science.
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a widely adopted quantum mechanical modeling method used to investigate the electronic structure and ground-state properties of molecules. For this compound and its derivatives, DFT calculations are instrumental in determining optimized molecular geometries, electron density distributions, frontier molecular orbital (HOMO-LUMO) energy levels, and dipole moments. These parameters are critical for predicting a molecule's reactivity, stability, and electronic behavior.
Studies on fluorene (B118485) derivatives, including those with bromine substituents, have revealed that the presence and position of substituents significantly influence the molecular geometry and electronic distribution worldscientific.combohrium.com. For instance, the bromine atom can introduce both inductive and mesomeric effects, altering the electron density across the fluorene core . DFT calculations have shown that fluorene derivatives often adopt non-planar conformations, with significant dihedral angles between the fluorene backbone and pendant groups, which are influenced by steric and electronic factors researchgate.net. The HOMO-LUMO gap, a key indicator of electronic properties and potential for charge transfer, is systematically modulated by structural modifications, including halogenation bohrium.commdpi.commdpi.comacs.org. For example, unsubstituted fluorene exhibits a higher HOMO-LUMO gap (4.90 eV) compared to various substituted derivatives, which show gaps ranging from approximately 2.13 eV to 3.43 eV mdpi.commdpi.com. Halogenation can further lower the energy gap, potentially enhancing conductivity bohrium.com.
Table 1: Representative DFT-Calculated Electronic and Structural Properties of Fluorene Derivatives
| Compound/Derivative Class | Key Structural Features / Substituents | Computational Method (Example) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (a.u.) | Notes / References |
| Fluorene (Unsubstituted) | N/A | DFT | -6.22 | -1.32 | 4.90 | N/A | mdpi.com |
| Brominated Fluorene Derivatives (e.g., A1-A6) | Bromine, N-donor groups | DFT | -4.72 to -5.22 | -2.35 to -2.59 | 2.13 to 2.80 | N/A | mdpi.com |
| Symmetrical Fluorene Derivatives (e.g., 1-4) | Various aryl groups at C2, C7 | DFT | N/A | N/A | 3.27 to 3.43 | N/A | mdpi.com |
| 2-bromo-9,9-diphenylfluorene | Bromine, two phenyl groups at C9 | DFT | N/A | N/A | N/A | N/A | MW: 397.31 g/mol ; Dihedral angles: 67-88° (related) |
| 2-bromo-9,10-DPA (anionic) | Bromine substitution | DFT (B3LYP/6-31+G(d)) | N/A | N/A | ~1.3679 | 4.9589 (cationic) | Lower energy gap indicating enhanced reactivity bohrium.com |
| Fluorene-based dyes (BrFX) | Bromine, various side groups | DFT (B3LYP/6-31G(d,p)) | ~-6.1/-6.2 | ~-2.7/-2.8 | 2.8-3.5 | N/A | HOMO localized on fluorene core acs.org |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) extends DFT by enabling the calculation of excited-state properties, most notably electronic excitation energies and optical absorption spectra. This is crucial for understanding the photophysical behavior of this compound derivatives, which are often designed for optoelectronic applications. TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max), the nature of electronic transitions (e.g., π-π* or intramolecular charge transfer, ICT), and oscillator strengths, which correlate with the intensity of absorption bands mdpi.commdpi.comacs.orgrsc.orgrsc.org.
Research indicates that TD-DFT can accurately reproduce experimental UV-Vis absorption spectra for fluorene derivatives mdpi.comrsc.org. The introduction of substituents, including bromine, can significantly influence excitation energies and oscillator strengths acs.org. For instance, brominated fluorene derivatives often exhibit major absorption bands in the visible or near-UV region, typically attributed to S₀ → S₁ transitions mdpi.com. The nature of substituents can also lead to intramolecular charge transfer (ICT) transitions, which can enhance oscillator strengths mdpi.com. TD-DFT is also employed to study more complex phenomena like two-photon absorption (TPA), revealing how structural modifications can enhance TPA cross-sections rsc.org.
Table 2: Representative TD-DFT Calculated Optical Properties of Fluorene Derivatives
| Compound/Derivative Class | Computational Method (Example) | Absorption Maxima (λ_max, nm) | Emission Maxima (nm) | Oscillator Strength | Notes / References |
| Brominated Fluorene Derivatives (e.g., A1-A6) | TD-DFT | 350-500 | N/A | N/A | Major absorption band mdpi.com |
| Symmetrical Fluorene Derivatives (e.g., 1-4) | TD-DFT | 360-375 | 418-430 | N/A | π-π* transitions mdpi.com |
| Fluorene derivatives | TD-DFT | N/A | N/A | Enhanced with acceptor groups | Two-photon absorption (TPA) properties rsc.org |
| 2,7-dibromo-9-(4-halobenzylidene)-9H-fluorene frameworks | DFT/TD-DFT | N/A | N/A | N/A | Photophysical properties investigated colab.ws |
Computational Docking Studies for Molecular Interactions
Computational docking is a simulation technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other, thereby modeling molecular recognition and interaction. This method is valuable for understanding how this compound derivatives might interact with biological targets or other molecules in material assemblies. Docking studies typically employ algorithms to search for low-energy binding conformations and provide scores that estimate binding affinity.
Studies involving fluorene-containing molecules and related structures have utilized docking to investigate interactions with various targets, including enzymes and receptors colab.wsuq.edu.aunih.govresearchgate.netnih.govacs.orgresearchgate.netinnovareacademics.in. For instance, docking simulations have been used to predict the binding of potential drug candidates to protein targets, identifying key interactions such as hydrogen bonds and hydrophobic contacts nih.govresearchgate.net. The resulting docking scores or binding energies serve as indicators of the strength of these interactions, guiding the design of molecules with desired binding affinities nih.govnih.govacs.org. For example, derivatives of 3-bromopyruvate (B3434600) showed better binding strength to metabolic enzymes compared to the parent compound, suggesting potential for improved therapeutic efficacy nih.gov.
Table 3: Representative Computational Docking Results for Fluorene-Related Compounds
| Ligand/Compound Class | Receptor Target | Computational Method (Example) | Docking Score / Binding Energy | Key Interactions / Notes | References |
| SAM461 | VcLuc (Luciferase) | Molecular Docking | -9.1 kcal/mol | Hydrogen bonds, hydrophobic contacts nih.gov | nih.gov |
| 3-bromopyruvate derivatives (e.g., DBPA, PA) | Metabolic Enzymes | PatchDock, YASARA | Higher binding strength than 3-BP | Predicted therapeutic efficacy | nih.gov |
| Isatin Hybrids | S. aureus protein | Molecular Docking | N/A | Anticancer/antimicrobial activity insights | researchgate.net |
| Various Chemicals | Estrogen Receptors (ERα, ERβ) | Computational Docking | Various scores | Estrogenicity screening | acs.org |
Theoretical Evaluation of Charge Transport Characteristics
The efficiency of charge transport is a critical parameter for organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Theoretical evaluations, often employing DFT-based methods, are used to predict charge carrier mobilities (both holes and electrons) and related parameters like reorganization energies. Reorganization energy (λ) quantifies the energy cost associated with structural relaxation during charge transfer, with lower values generally favoring faster charge transport nih.govresearchgate.net.
Studies on fluorene derivatives have shown that structural modifications, including the introduction of specific substituents or alterations in molecular packing, can significantly influence charge transport properties nih.govresearchgate.netrsc.orgresearchgate.net. For instance, pyrene-fluorene derivatives exhibit reorganization energies for electrons (λ_e) in the range of 0.1338–0.2733 eV and for holes (λ_h) from 0.0136–0.1541 eV nih.gov. Certain indeno[1,2-b]fluorene-6,12-dione (B1644032) (IFD)-based molecules have shown hole mobilities (μh) as high as 1.15 cm²/Vs and electron mobilities (μe) of 0.08 cm²/Vs researchgate.net. Other fluorene-based bipolar charge transporting materials (CTMs) have reported hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm²/Vs, with electron mobilities being approximately an order of magnitude lower rsc.org. The presence of bromine atoms has also been shown to alter charge transport characteristics researchgate.net.
Applications of 3 Bromo 9h Fluorene and Its Derivatives in Materials Science and Emerging Technologies
Polymer Chemistry and Advanced Functional Polymers
Design of Polymers with Tunable Optical and Electrical Properties
The 9H-fluorene moiety is a foundational component in the design of advanced polymeric materials, prized for its rigid, planar structure and excellent photophysical properties. nbinno.com Its derivatives, particularly halogenated variants like 3-bromo-9H-fluorene, are instrumental in synthesizing conjugated polymers with precisely controlled optical and electrical characteristics. These polymers are at the forefront of research for applications in organic electronics, including organic light-emitting diodes (OLEDs), polymer solar cells, and field-effect transistors. wikipedia.org
Polyfluorenes, polymers incorporating the fluorene (B118485) unit in their backbone, are noted for their high photoluminescence quantum efficiency and thermal stability. wikipedia.orgacs.org The versatility of the fluorene building block stems from the ease of substitution at the C-9 position, which allows for the attachment of various alkyl or aryl groups. This modification enhances the solubility and processability of the resulting polymers without inducing significant steric hindrance in the polymer backbone, which is crucial for maintaining effective conjugation. acs.org
The tunability of polyfluorene properties is achieved primarily through two strategies: functionalization of the fluorene monomer and copolymerization. The introduction of specific functional groups onto the fluorene ring can alter the electronic nature of the polymer. For instance, a polyfluorene derivative with ester functional groups was synthesized via a Suzuki coupling reaction, demonstrating efficient blue light emission and good electrochemical properties. doi.orgresearchgate.net These ester groups provide versatile handles for further chemical modifications, such as hydrolysis to create water-soluble, carbonate-functionalized polyfluorenes, or reduction to yield polymers with hydroxy groups. doi.orgresearchgate.net
Copolymerization is another powerful technique for fine-tuning the optoelectronic properties of fluorene-based polymers. By incorporating different comonomers with specific electron-donating or electron-withdrawing characteristics into the polymer chain, the band gap of the material can be systematically adjusted. wikipedia.org This allows for the precise control of the polymer's absorption and emission spectra, enabling the creation of materials that emit light across the entire visible spectrum. wikipedia.orgacs.org For example, copolymerizing fluorene with electron-deficient units like 2-pyran-4-ylidene-malononitrile has led to the development of red-light-emitting polymers with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.org Similarly, copolymers with 5,5-dibromo-2,2-bithiophene have been shown to produce yellow emission, while those with 4,7-dibromo-2,1,3-benzothiadiazole (B82695) exhibit green emission. wikipedia.org
The following table summarizes the properties of various polyfluorene derivatives, illustrating the effect of different comonomers on their emission characteristics.
| Polymer/Copolymer Structure | Emission Color | Key Properties |
| Polyfluorene homopolymer | Blue | High energy emission, high photoluminescence efficiency. wikipedia.org |
| Poly[(9,9-dihexylfluorene)-alt-(2,5-diethylterephthalate)] | Blue | High molecular weight, good solubility, efficient blue light emission. doi.org |
| Fluorene-alt-(4,7-dibromo-2,1,3-benzothiadiazole) | Green | Tuned emission via copolymerization with an electron-withdrawing unit. wikipedia.org |
| Fluorene-alt-(5,5-dibromo-2,2-bithiophene) | Yellow | Band gap engineering through alternating copolymerization. wikipedia.org |
| Fluorene-alt-(2-pyran-4-ylidene-malononitrile) | Red | Strong red photoluminescence (~641-662 nm), good thermal stability. acs.org |
These examples underscore the remarkable versatility of the fluorene scaffold in materials science. By leveraging synthetic chemistry to modify the structure of this compound and its derivatives, researchers can design a vast array of polymers with tailored optical and electrical properties for next-generation electronic devices.
Precursors for Fine Chemicals and Intermediates in Complex Organic Synthesis
The 9H-fluorene scaffold is a versatile building block in organic synthesis, offering multiple reactive sites for creating complex molecular architectures. Halogenated fluorenes, such as this compound, are particularly valuable as precursors for fine chemicals and as key intermediates in multi-step organic syntheses. The bromine atom serves as a highly effective functional handle, enabling a wide range of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.
These cross-coupling reactions, including the Suzuki, Sonogashira, and Kumada methods, provide efficient and selective pathways for forming new carbon-carbon and carbon-heteroatom bonds. scholaris.ca The regioselective placement of the bromine atom at the C-3 position is crucial, as it directs the subsequent functionalization to a specific site on the fluorene core. This control is essential for building the complex, well-defined structures required for advanced materials and biologically active molecules. For example, 3-bromo-9,9-dimethyl-9H-fluorene is used as a building block in the synthesis of fluorescent dyes and materials for OLEDs and organic field-effect transistors (OFETs). nbinno.cominnospk.com
The synthetic utility of bromo-fluorene derivatives is evident in the construction of larger π-conjugated systems. These extended aromatic structures are fundamental to the development of organic semiconductors and optoelectronic materials. nbinno.com The fluorene unit, when incorporated into these systems, imparts desirable properties such as rigidity, thermal stability, and strong fluorescence. nbinno.comacs.org A fluorene-based boronic ester, created via a cross-coupling reaction involving a brominated fluorene precursor, is a prime example of an intermediate designed for building sophisticated molecular structures with tailored electronic and optical properties. nbinno.com
Furthermore, the reactivity of the C-9 position of the fluorene ring, often in conjunction with functionalization at other positions like C-3, allows for the creation of a diverse library of molecules. mdpi.com The methylene (B1212753) bridge at C-9 can be readily modified through reactions like alkylation or condensation. mdpi.com This dual reactivity at different sites on the scaffold enables the synthesis of highly functionalized and structurally complex fine chemicals. For instance, synthetic routes have been developed to produce 9-bromo-9-phenylfluorene (B18599), which is a useful chiral educt for asymmetric synthesis, and various 2,7-dibromo-9-substituted-9H-fluorene derivatives that are precursors for dielectric materials. orgsyn.orgresearchgate.net
The following table provides examples of synthetic transformations where brominated fluorene derivatives serve as critical precursors.
| Precursor | Reaction Type | Product/Intermediate Class | Application Area |
| 3-bromo-9,9-dimethyl-9H-fluorene | Suzuki Coupling | Polyfluorene derivatives | Organic Light-Emitting Diodes (OLEDs) nbinno.cominnospk.com |
| 2-bromo-9,9-diphenyl-9H-fluorene | Cross-coupling | Complex organic molecules | Advanced polymers, electronic materials nbinno.com |
| 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene | Nucleophilic Substitution (with CuCN) | 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile | Nonlinear optical chromophores nih.govacs.org |
| 2,7-dibromo-fluoren-9-one | Grignard Reaction (with 3-benzocyclobutene magnesium bromide) | 9-bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluoren-9-ol | Dielectric materials researchgate.net |
| 9-phenylfluorene | Bromination (with N-bromosuccinimide) | 9-bromo-9-phenylfluorene | Chiral educts for asymmetric synthesis orgsyn.org |
Mechanistic Investigations of Reactions Involving 3 Bromo 9h Fluorene
Reaction Kinetics and Rate Dependence Studies
While specific kinetic studies on 3-bromo-9H-fluorene are not extensively documented in the reviewed literature, the reactivity of the parent 9H-fluorene provides a foundational understanding. For instance, in the oxidation of fluorene (B118485) catalyzed by manganese oxide octahedral molecular sieves, the rate-controlling step is suggested to be the breaking of the C-H bond at the 9-position. researchgate.net This implies that reactions involving substitution at this position for this compound would likely exhibit a similar rate dependence on the C-H bond cleavage.
In the oxidation of fluorene by alkaline hexacyanoferrate(III), the reaction kinetics were found to be first-order with respect to the hexacyanoferrate(III) oxidant and fractional-first order with respect to both fluorene and the hydroxide (B78521) ion concentration. sciencepublishinggroup.com This suggests a multi-step reaction mechanism where the formation of an intermediate complex is involved. sciencepublishinggroup.com It is plausible that the kinetics of similar oxidation reactions with this compound would follow a comparable rate law, although the electron-withdrawing nature of the bromine atom could influence the reaction rates.
The general trend for the reactivity of aryl halides in cross-coupling reactions is I > Br > Cl, which indicates that the carbon-bromine bond in this compound is a key factor in its reaction kinetics for such transformations.
A hypothetical kinetic study on a substitution reaction at the C-Br bond of this compound would likely show a rate dependence on the concentration of both the fluorene substrate and the incoming nucleophile or catalyst. The reaction rate would also be influenced by the stability of the transition state, which is affected by the electronic properties of the fluorene ring system.
Table 1: Hypothetical Rate Dependence in a Nucleophilic Aromatic Substitution Reaction of this compound
| Reactant/Condition | Expected Order of Reaction | Rationale |
| [this compound] | First | The rate is typically proportional to the concentration of the substrate. |
| [Nucleophile] | First or Second | Dependent on the specific mechanism (e.g., SNAr, benzyne). |
| Temperature | Rate increases with temperature | Provides energy to overcome the activation barrier. |
Proposed Reaction Pathways and Elucidation of Intermediates
The reaction pathways of this compound are diverse, leveraging both the reactivity of the aromatic ring and the C-H bonds at the 9-position. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the synthesis of more complex molecules. innospk.com
In the synthesis of functionalized fluorene derivatives from 9-(phenylethynyl)-9H-fluoren-9-ols, a plausible mechanism involving the formation of allene (B1206475) carbocation intermediates has been proposed. thieme-connect.com While this study does not start with this compound, it highlights a potential reactive intermediate in the chemistry of substituted fluorenes.
For the parent compound, fluorene, biodegradation pathways have been elucidated. ethz.ch One route involves monooxygenation at the C-9 position to form 9-fluorenone (B1672902). ethz.ch An alternative pathway is initiated by dioxygenation at the aromatic rings, leading to cis-dihydrodiols which undergo further reactions. ethz.ch These pathways suggest that the 9-position is a key reactive site, which is also relevant for this compound.
The synthesis of 3-hydroxy-9H-fluorene-2-carboxylates involves a Michael addition followed by a Robinson annulation, where intermediates can be isolated. mdpi.com This demonstrates the step-wise nature of some synthetic routes involving the fluorene core.
The bromination of 9,9-diphenyl-9H-fluorene, a related compound, proceeds via electrophilic aromatic substitution. This reaction can lead to a mixture of isomers, including the 3-bromo derivative, and the mechanism involves the formation of a resonance-stabilized carbocation intermediate (an arenium ion).
Kinetic Isotope Effects (KIE) in Reaction Mechanisms
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a particular bond is broken in the rate-determining step. wikipedia.orgprinceton.edu This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart. wikipedia.org
There are no specific studies in the reviewed literature that report on the kinetic isotope effects in reactions involving this compound. However, the principles of KIE can be applied to hypothesize how it could be used to study its reaction mechanisms.
For example, a primary KIE would be expected in reactions where the C-H bond at the 9-position is cleaved in the rate-determining step. researchgate.net By replacing the hydrogen at C-9 with deuterium (B1214612) (D), a significant decrease in the reaction rate (a normal KIE, kH/kD > 1) would be observed if this bond breaking is rate-limiting.
A secondary KIE could be observed in nucleophilic substitution reactions at the 3-position. wikipedia.org If the hybridization of the carbon atom at the 3-position changes in the transition state, a small KIE might be detected.
Furthermore, a bromine KIE could potentially be studied in reactions involving the cleavage of the C-Br bond, such as in Grignard reagent formation or cross-coupling reactions. The change in vibrational frequency of the C-Br bond upon isotopic substitution (e.g., 79Br vs. 81Br) would be small, but precise measurements could provide insight into the nature of the transition state.
Table 2: Potential Applications of KIE in Studying Reactions of this compound
| Reaction Type | Isotopic Substitution | Expected KIE Type | Mechanistic Insight |
| Deprotonation at C-9 | C9-H vs. C9-D | Primary | Indicates if C-H bond breaking is in the rate-determining step. |
| Nucleophilic Aromatic Substitution at C-3 | C3-H vs. C3-D on adjacent carbons | Secondary | Probes changes in hybridization at the reaction center. |
| Cross-coupling at C-3 | C-79Br vs. C-81Br | Primary | Provides information on the C-Br bond cleavage in the transition state. |
Influence of Solvent Polarity and Catalytic Additives on Reaction Progress
The choice of solvent and catalyst is critical in controlling the outcome and efficiency of reactions involving this compound and its derivatives.
In the synthesis of functionalized fluorene derivatives, a study optimizing reaction conditions found that dichloromethane (B109758) was the most suitable solvent, while acetonitrile, methanol, and toluene (B28343) resulted in lower yields. thieme-connect.com This highlights the importance of solvent choice in stabilizing intermediates or facilitating catalyst turnover.
The same study investigated various Lewis acid catalysts, including p-TsOH, FeCl3, and AlCl3, but found that BF3·Et2O was the most effective catalyst for the desired transformation. thieme-connect.com The use of an optimal amount of the catalyst was also crucial for maximizing the yield. thieme-connect.com
For reactions involving organometallic intermediates, such as those prepared by metal-halogen exchange with n-butyllithium, anhydrous and aprotic solvents like tetrahydrofuran (B95107) (THF) are essential to prevent quenching of the reactive species. nih.gov
In the dialkylation of fluorene derivatives, a biphasic system of toluene and aqueous sodium hydroxide was employed along with a phase transfer catalyst, tetrabutylammonium (B224687) bromide (TBAB), to facilitate the reaction between the organic-soluble fluorene and the aqueous base. ucf.edu
The choice of solvent can also be crucial for purification. For instance, in the column chromatography of brominated fluorenes, the polarity of the eluent is carefully adjusted to achieve good separation of isomers and byproducts.
Table 3: Optimization of Catalysts and Solvents in a Boron Trifluoride Catalyzed Reaction of a Fluorene Derivative thieme-connect.com
| Entry | Catalyst (equiv.) | Solvent | Yield (%) |
| 1 | BF3·Et2O (0.1) | Dichloromethane | 65 |
| 2 | BF3·Et2O (0.3) | Dichloromethane | 92 |
| 3 | BF3·Et2O (0.5) | Dichloromethane | 89 |
| 4 | p-TsOH (0.3) | Dichloromethane | 45 |
| 5 | FeCl3 (0.3) | Dichloromethane | 20 |
| 6 | AlCl3 (0.3) | Dichloromethane | No reaction |
| 7 | - | Dichloromethane | No reaction |
| 8 | BF3·Et2O (0.3) | Acetonitrile | 75 |
| 9 | BF3·Et2O (0.3) | Methanol | 60 |
| 10 | BF3·Et2O (0.3) | Toluene | 70 |
Stereochemical Considerations and Control in Synthetic Transformations
Stereochemistry plays a significant role in the application of fluorene derivatives, particularly in materials science and asymmetric synthesis. While specific examples for this compound are limited, studies on related compounds provide valuable insights.
In the synthesis of functionalized fluorene derivatives, the reaction of a 9-(phenylethynyl)-9H-fluoren-9-ol with N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst afforded a product with a specific (E)-stereochemistry. thieme-connect.com The relative stereochemistry of this compound was confirmed by single-crystal X-ray diffraction analysis. thieme-connect.com This demonstrates that the addition of bromine across a double bond in a fluorene derivative can be stereoselective.
The compound 9-bromo-9-phenylfluorene (B18599), which is structurally related to this compound, is noted as a useful chiral educt for asymmetric synthesis. orgsyn.org This suggests that the fluorene scaffold can be a platform for developing chiral reagents and catalysts. The introduction of substituents at the 9-position can create a stereocenter, and the rigid, planar structure of the fluorene ring system can provide a well-defined chiral environment.
For this compound itself, reactions that create a new stereocenter, for example at the 9-position, could potentially be controlled to favor one enantiomer or diastereomer over another through the use of chiral catalysts or auxiliaries. The bromine at the 3-position could influence the stereochemical outcome through steric or electronic effects.
Future Directions and Emerging Research Avenues for 3 Bromo 9h Fluorene Chemistry
Development of Novel Synthetic Routes with Enhanced Regio- and Stereoselectivity
Achieving precise control over the substitution pattern of the fluorene (B118485) core is paramount for fine-tuning the properties of its derivatives. The direct bromination of 9H-fluorene often leads to a mixture of isomers, with the 2- and 7-positions being the most electronically activated and sterically accessible. Consequently, the synthesis of the 3-bromo isomer with high regioselectivity remains a significant challenge.
Future research will likely focus on the development of novel synthetic methodologies that offer enhanced control over the position of bromination. This includes the exploration of:
Advanced Brominating Agents and Catalysts: The use of specific brominating agents and tailored catalysts can influence the regioselectivity by modifying the electronic and steric environment of the reaction.
Directing Groups: The introduction of directing groups onto the fluorene scaffold can guide the bromine atom to the desired 3-position. Subsequent removal of the directing group would provide a clean route to 3-bromo-9H-fluorene.
Indirect Synthetic Pathways: Alternative strategies, such as the Sandmeyer-type reaction, could be further explored. This involves the synthesis of a fluorene derivative with a functional group at the 3-position (e.g., an amino or nitro group) that can be subsequently converted to a bromide.
Stereoselective Synthesis: For applications in chiral materials and asymmetric catalysis, the development of synthetic routes that afford enantiomerically pure this compound derivatives is crucial. This may involve the use of chiral auxiliaries or catalysts to control the stereochemistry at the 9-position.
Exploration of New Derivatization Strategies for Tailored Functionalities
The bromine atom at the 3-position of this compound serves as a versatile handle for a wide range of derivatization reactions, most notably transition-metal-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions. These reactions allow for the introduction of a vast array of functional groups, enabling the fine-tuning of the molecule's electronic and optical properties.
Emerging research in this area is directed towards:
Novel Cross-Coupling Partners: Expanding the scope of cross-coupling reactions to include novel and complex coupling partners will lead to the synthesis of fluorene derivatives with unprecedented functionalities.
Post-Functionalization Strategies: Developing new methods for the selective functionalization of the fluorene core after the initial derivatization at the 3-position will enable the creation of highly complex and multifunctional molecules.
C-H Activation: Direct C-H functionalization of the fluorene backbone represents a more atom-economical approach to derivatization and is an active area of research.
"Push-Pull" Architectures: The synthesis of donor-acceptor type molecules based on the this compound scaffold is a key strategy for developing materials with significant nonlinear optical (NLO) properties. nih.gov
| Derivatization Strategy | Target Functionality | Potential Application |
| Suzuki Coupling | Aryl or heteroaryl groups | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) |
| Sonogashira Coupling | Alkynyl groups | Molecular wires, fluorescent sensors |
| Buchwald-Hartwig Amination | Amino groups | Hole-transporting materials, pharmaceutical intermediates |
| C-H Functionalization | Various functional groups | Streamlined synthesis of complex molecules |
Integration of this compound in Multifunctional Hybrid Material Systems
The inherent photoactive and conductive properties of the fluorene core make it an ideal candidate for incorporation into multifunctional hybrid material systems. this compound serves as a key monomer or precursor for the synthesis of these advanced materials.
Future research will focus on the integration of this compound into:
Conjugated Polymers: As a monomer, this compound can be used in the preparation of polyfluorenes with tailored optoelectronic properties for applications in OLEDs and organic solar cells. nbinno.com
Metal-Organic Frameworks (MOFs): The functionalization of this compound with appropriate linking groups will allow for its incorporation into MOFs, creating materials with potential applications in gas storage, separation, and catalysis.
Quantum Dots and Nanoparticles: Fluorene-based ligands derived from this compound can be used to passivate the surface of quantum dots and other nanoparticles, tuning their optical and electronic properties.
Self-Assembled Monolayers: The derivatization of this compound to create molecules capable of forming self-assembled monolayers on various substrates is a promising avenue for the development of molecular electronics and sensors.
Advanced Computational Modeling for Predictive Material Design and Reaction Pathway Optimization
Computational chemistry is becoming an indispensable tool in modern materials science and chemical synthesis. For this compound, advanced computational modeling can provide valuable insights and guide experimental efforts.
Key areas of focus include:
Predictive Material Design: Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, optical properties, and charge transport characteristics of novel this compound derivatives before their synthesis. researchgate.net This allows for the rational design of materials with targeted properties for specific applications.
Reaction Pathway Optimization: Computational modeling can be used to investigate the mechanisms of synthetic reactions involving this compound. This understanding can aid in the optimization of reaction conditions to improve yields and selectivity.
Structure-Property Relationships: By systematically studying a range of this compound derivatives computationally, it is possible to establish clear structure-property relationships. This knowledge is crucial for the future design of high-performance materials. acs.org
Machine Learning and AI: The integration of machine learning and artificial intelligence with computational modeling can accelerate the discovery of new materials by screening large virtual libraries of this compound derivatives. mtlc.conih.gov
| Computational Method | Application |
| Density Functional Theory (DFT) | Prediction of electronic and optical properties |
| Time-Dependent DFT (TD-DFT) | Simulation of absorption and emission spectra |
| Molecular Dynamics (MD) | Study of molecular packing and morphology in thin films |
| Machine Learning | High-throughput screening of virtual compound libraries |
Scalable Synthesis and Sustainable Processes for Industrial Relevance (from an academic research perspective)
For this compound and its derivatives to find widespread industrial application, the development of scalable and sustainable synthetic processes is essential. From an academic research perspective, this involves addressing the challenges of cost, efficiency, and environmental impact.
Future research in this domain will likely concentrate on:
Chromatography-Free Synthesis: The development of synthetic routes that avoid the need for column chromatography for purification is a key step towards making the production of this compound derivatives more scalable and cost-effective. researchgate.net
Continuous Flow Chemistry: Continuous flow processes can offer significant advantages over traditional batch synthesis, including improved safety, higher yields, and reduced waste generation. rsc.org Applying this technology to the synthesis of this compound is a promising area of investigation. rsc.org
Green Chemistry Principles: The incorporation of green chemistry principles, such as the use of renewable solvents, energy-efficient reaction conditions, and catalysts with low environmental impact, will be crucial for the sustainable production of fluorene-based materials.
Process Intensification: Research into process intensification strategies, which aim to dramatically improve manufacturing efficiency and reduce the size of production plants, will be important for the industrial viability of this compound chemistry. rsc.org
| Sustainability Approach | Key Benefit |
| Chromatography-Free Synthesis | Reduced solvent waste and lower production costs |
| Continuous Flow Chemistry | Improved safety, efficiency, and scalability |
| Green Solvents | Reduced environmental impact |
| Catalytic Efficiency | Higher atom economy and less waste |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-bromo-9H-fluorene with high purity?
- Methodology :
- Direct Bromination : Bromination of 9H-fluorene using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in carbon tetrachloride at 80°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >98% purity (verified via HPLC) .
- Verification : Confirm purity using -NMR (integration of aromatic protons) and GC-MS (molecular ion peak at m/z 244 [M]) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : - and -NMR to identify aromatic proton environments and confirm substitution patterns. For example, the bromine atom causes deshielding of adjacent protons (δ ~7.5–8.0 ppm) .
- X-Ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) to resolve molecular geometry. A typical R factor of <0.05 indicates high precision .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHBr) and isotopic patterns .
Q. What safety protocols are essential when handling this compound?
- Safety Measures :
- Hazard Classification : Classify under CLP regulations (e.g., potential skin/eye irritation; exact classification pending further toxicological data) .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Waste Disposal : Treat as halogenated waste (incineration with alkali scrubbers to prevent HBr emissions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- Approach :
- Data Quality : Ensure a high data-to-parameter ratio (>10:1) during X-ray analysis to reduce overfitting. For example, refine structures using SHELXL with anisotropic displacement parameters .
- Validation Tools : Use PLATON or CCDC Mercury to check for missed symmetry or twinning. Reject datasets with R > 0.05 .
- Comparative Analysis : Cross-validate with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) to identify discrepancies in bond lengths/angles .
Q. What mechanistic insights govern this compound’s reactivity in cross-coupling reactions?
- Experimental Design :
- Suzuki-Miyaura Coupling : React with arylboronic acids (Pd(PPh), KCO, DMF/HO). Monitor reaction progress via TLC and isolate biaryl products via flash chromatography .
- DFT Studies : Calculate activation energies for oxidative addition steps (Br-C bond cleavage) using M06-2X/def2-TZVP to explain regioselectivity .
- Contradiction Analysis : If yields vary, assess catalyst loading, ligand steric effects, or bromide dissociation kinetics via kinetic isotope effect (KIE) studies .
Q. How can researchers address challenges in purity analysis of this compound under varying synthetic conditions?
- Methodological Solutions :
- HPLC-DAD : Use a C18 column (acetonitrile/water mobile phase) to detect trace impurities (e.g., di-brominated byproducts) .
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles (onset >200°C indicates thermal stability) to distinguish from lower-melting contaminants .
- Contradiction Example : If GC-MS and NMR disagree on purity, re-examine sample preparation (e.g., solvent residues in NMR) or employ -NMR for direct bromine quantification .
Q. What experimental frameworks are optimal for studying substituent effects on this compound’s electronic properties?
- Design Strategy :
- Comparative Synthesis : Synthesize analogs (e.g., 3-nitro-9H-fluorene) and measure redox potentials via cyclic voltammetry (Ag/AgCl reference electrode) to correlate substituent electronegativity with HOMO-LUMO gaps .
- Computational Modeling : Perform time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and compare with experimental λ values .
- Data Triangulation : Validate findings using multiple techniques (e.g., X-ray crystallography for steric effects, Hammett plots for electronic effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
